molecular formula C7H5ClOS B13609574 3-(4-Chlorothiophen-2-yl)acrylaldehyde

3-(4-Chlorothiophen-2-yl)acrylaldehyde

Cat. No.: B13609574
M. Wt: 172.63 g/mol
InChI Key: FDKCOJZACLCYKC-OWOJBTEDSA-N
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Description

3-(4-Chlorothiophen-2-yl)acrylaldehyde is an organic compound with the molecular formula C7H5ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)acrylaldehyde typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where 4-chlorothiophene-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)acrylaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorothiophen-2-yl)acrylaldehyde is unique due to the presence of both the chlorinated thiophene ring and the acrylaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

(E)-3-(4-chlorothiophen-2-yl)prop-2-enal

InChI

InChI=1S/C7H5ClOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+

InChI Key

FDKCOJZACLCYKC-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)/C=C/C=O

Canonical SMILES

C1=C(SC=C1Cl)C=CC=O

Origin of Product

United States

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